

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Hydroxy-5-methylbenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details key methodologies, including the Reimer-Tiemann reaction, the Duff reaction, and the catalytic oxidation of p-cresol, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is an aromatic aldehyde with the chemical formula $C_8H_8O_2$. Its structure, featuring hydroxyl and formyl groups on a toluene backbone, makes it a versatile precursor for the synthesis of more complex molecules, including Schiff bases, coumarins, and other heterocyclic compounds with potential biological activities. This guide explores the most common and effective methods for its synthesis, with a focus on providing practical information for laboratory and industrial applications.

Synthesis Pathways

The synthesis of 2-Hydroxy-5-methylbenzaldehyde predominantly starts from p-cresol. The primary challenge lies in the selective introduction of a formyl group at the ortho position to the hydroxyl group. The following sections detail the most established methods to achieve this transformation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. [1][2][3][4][5] The reaction typically involves treating the phenol with chloroform (CHCl_3) in a basic solution. [2] For p-cresol, this reaction selectively yields 2-Hydroxy-5-methylbenzaldehyde as the major product. [6]

Reaction Mechanism: The reaction proceeds through the formation of a dichlorocarbene ($:\text{CCl}_2$) intermediate in the basic medium. [2][4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. [2] The ortho-selectivity is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene.

Quantitative Data:

Parameter	Value	Reference(s)
Starting Material	p-Cresol	[6]
Reagents	Chloroform, Sodium Hydroxide	[2]
Solvent	Water, Ethanol (optional)	
Temperature	60-80°C	[2]
Reaction Time	Several hours	[2]
Typical Yield	Moderate	[7]

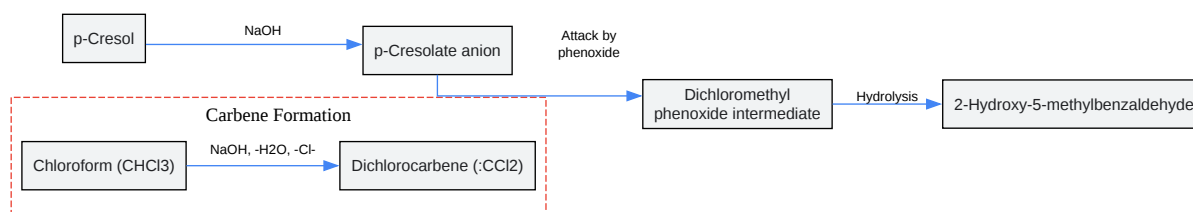
Experimental Protocol:

- **Preparation:** In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve p-cresol in an aqueous solution of sodium hydroxide (10-40%). [2] Ethanol can be added to aid dissolution.
- **Reaction:** Heat the mixture to 60-70°C with vigorous stirring. [2]
- **Addition of Chloroform:** Add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be

controlled to prevent overheating.[5]

- Completion: After the addition of chloroform is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure complete reaction.
- Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
- Purification: The crude product can be purified by steam distillation, followed by extraction with an organic solvent (e.g., diethyl ether) and subsequent removal of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship Diagram:



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Caption: The Reimer-Tiemann reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[7][8][9][10] This method often provides better yields compared to the Reimer-Tiemann reaction.[8]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from hexamine in the acidic medium. The phenol then undergoes electrophilic substitution, followed by hydrolysis of the resulting Schiff base intermediate to yield the aldehyde.[10]

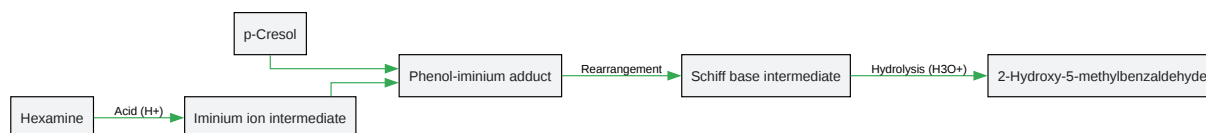
Quantitative Data:

Parameter	Value	Reference(s)
Starting Material	p-Cresol	[8]
Reagents	Hexamethylenetetramine, Boric Acid, Glycerol	[8]
Temperature	150-160°C	[8]
Reaction Time	2-3 hours	[8]
Typical Yield	29% (for 2-Hydroxy-5-methylbenzaldehyde)	[8]

Experimental Protocol:

- Preparation of Medium: In a beaker, heat a mixture of glycerol and boric acid to about 160°C with stirring until the water is expelled.[8]
- Reactant Preparation: Separately, prepare an intimate mixture of p-cresol and hexamethylenetetramine by grinding them together.[8]
- Reaction: Cool the glycerol-boric acid medium to 150°C and add the p-cresol-hexamine mixture with vigorous stirring.[8]
- Hydrolysis: After the reaction is complete (typically 15-30 minutes), cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid and heating.
- Purification: The product, 2-Hydroxy-5-methylbenzaldehyde, is then isolated by steam distillation of the acidified reaction mixture.[8]

Logical Relationship Diagram:



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Caption: The Duff reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Catalytic Oxidation of p-Cresol

A more modern and potentially more efficient and environmentally friendly approach is the direct catalytic oxidation of the methyl group of p-cresol to an aldehyde. This method avoids the use of chlorinated solvents and can offer high selectivity and yield under optimized conditions. Various catalytic systems have been reported, often involving transition metal complexes.^{[1][3][11][12][13][14]}

Reaction Mechanism: The general mechanism involves the activation of molecular oxygen by a metal catalyst to form reactive oxygen species. These species then selectively oxidize the methyl group of p-cresol to the corresponding aldehyde. The reaction is typically carried out in a basic medium.

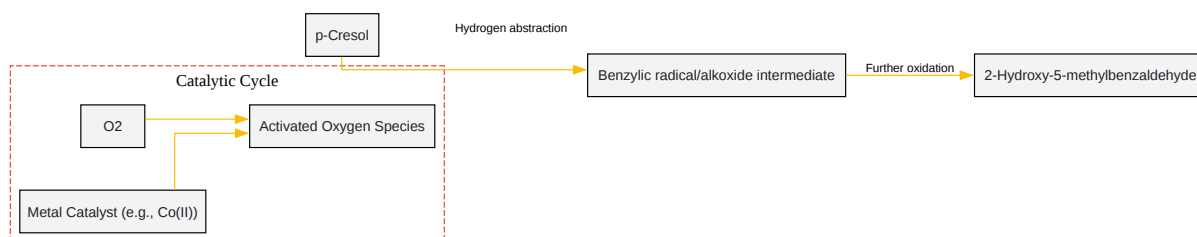
Quantitative Data (Example using a Cobalt Catalyst):

Parameter	Value	Reference(s)
Starting Material	p-Cresol	[1][12]
Catalyst	Cobalt(II) chloride (CoCl ₂) or CoAPO-5/CoAPO-11	[1]
Co-catalyst/Base	Sodium hydroxide in methanol	[1]
Oxidant	Molecular Oxygen (O ₂) or Air	[12][14]
Temperature	40-80°C	[1][12]
Pressure	0.1 - 1.0 MPa O ₂	[3]
Yield of p-hydroxybenzaldehyde	70-80%	[1]
Selectivity for p-hydroxybenzaldehyde	>90%	[12][14]

Experimental Protocol (General):

- Reaction Setup: In a high-pressure reactor (autoclave), charge p-cresol, the catalyst (e.g., a cobalt salt), and a basic solution (e.g., sodium hydroxide in methanol).[13]
- Reaction: Pressurize the reactor with oxygen or air and heat the mixture to the desired temperature with vigorous stirring.[3][13]
- Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Workup: After the reaction, cool the reactor, release the pressure, and filter the catalyst.
- Purification: Acidify the filtrate to precipitate the product. The crude 2-Hydroxy-5-methylbenzaldehyde can then be purified by recrystallization or chromatography.

Logical Relationship Diagram:



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Caption: Catalytic oxidation pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Characterization of 2-Hydroxy-5-methylbenzaldehyde

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

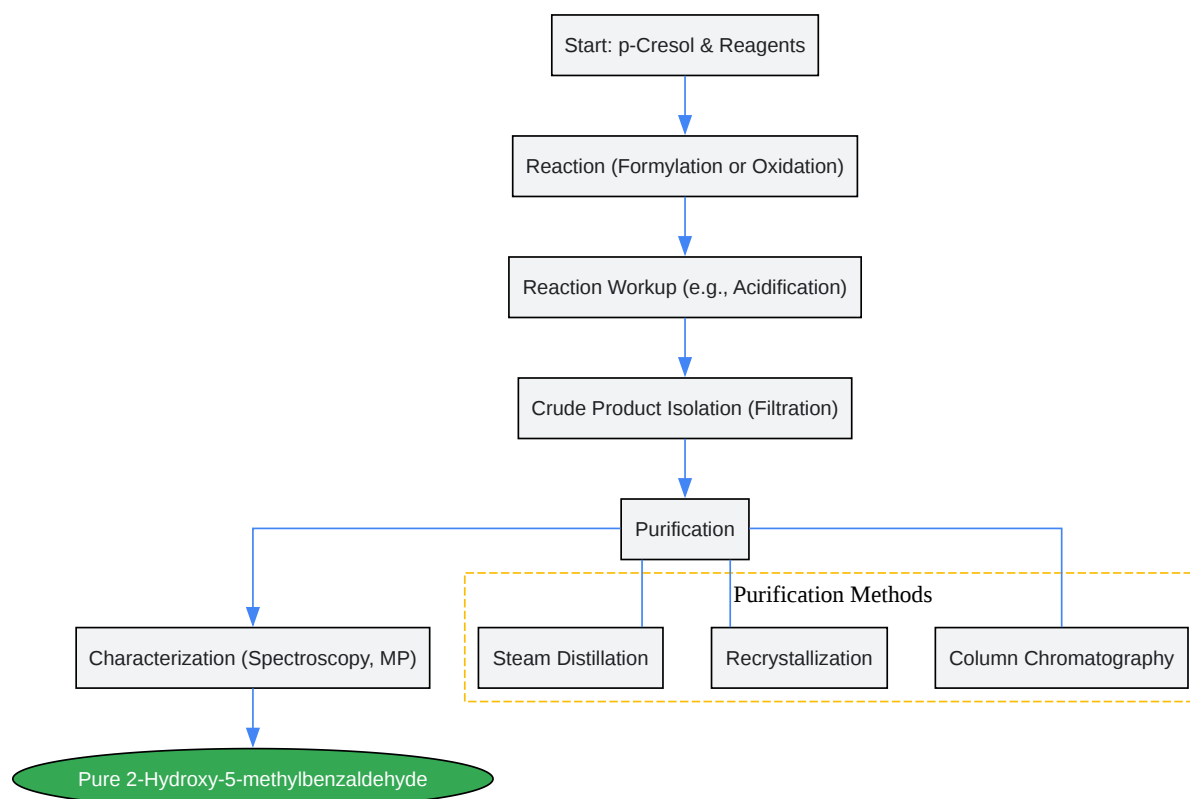
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₂	[15][16]
Molecular Weight	136.15 g/mol	[15][16]
Appearance	Solid	[16]
Melting Point	54-57 °C	[16]
Boiling Point	217 °C	[16]
CAS Number	613-84-3	[17]

Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aldehyde proton (around 9.8 ppm), the hydroxyl proton, and the aromatic protons, as well as a singlet for the methyl group.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons, and the methyl carbon.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group ($\text{C}=\text{O}$) of the aldehyde at approximately $1650\text{--}1700\text{ cm}^{-1}$, and a broad band for the hydroxyl group ($-\text{OH}$) around $3200\text{--}3400\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $m/z = 136$.
[\[18\]](#)

Experimental Workflow and Purification

A general workflow for the synthesis and purification of 2-Hydroxy-5-methylbenzaldehyde is depicted below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195015#5-hydroxy-2-methylbenzaldehyde-synthesis-pathway]

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